molecular formula C24H23ClO5 B11994050 6-chloro-7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11994050
M. Wt: 426.9 g/mol
InChI Key: KVMRVXLLPSCCGA-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with a fused chromone ring system. Its systematic name is quite a mouthful, but let’s break it down:
    • The chromone core consists of a benzopyranone structure.
    • The 6-chloro group indicates a chlorine atom substitution at the 6th position.
    • The 4-phenyl group signifies a phenyl ring attached at the 4th position.
    • The 2-oxoethoxy moiety involves an ethoxy group with a ketone (oxo) functionality.
    • The 2H-pyran-4-yl fragment refers to a tetrahydro-2H-pyran ring system.
  • Overall, this compound combines elements from various chemical families, making it intriguing for research.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in my current knowledge base. researchers typically employ organic synthesis techniques to assemble complex structures like this.
    • Industrial production methods may involve multi-step processes, including protecting group manipulations, cyclizations, and selective functional group transformations.
  • Chemical Reactions Analysis

      Reactivity: Given its diverse functional groups, this compound likely undergoes various reactions

      Common Reagents and Conditions:

      Major Products: These depend on reaction conditions, but expect derivatives with altered functional groups.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its diverse pharmacophores.

      Antioxidant Properties: The chromone scaffold often exhibits antioxidant activity.

      Anti-inflammatory Effects: Some derivatives may modulate inflammation pathways.

      Biological Studies: Investigate its interactions with enzymes, receptors, or cellular processes.

  • Mechanism of Action

      Targets: It could interact with enzymes, receptors, or signaling pathways.

      Pathways: Further studies are needed to elucidate its precise mechanisms.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of chloro, phenyl, and oxoethoxy groups sets our compound apart.

    Remember that further research and experimental data are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C24H23ClO5

    Molecular Weight

    426.9 g/mol

    IUPAC Name

    6-chloro-7-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]-4-phenylchromen-2-one

    InChI

    InChI=1S/C24H23ClO5/c1-24(2)13-16(8-9-29-24)20(26)14-28-22-12-21-18(10-19(22)25)17(11-23(27)30-21)15-6-4-3-5-7-15/h3-7,10-12,16H,8-9,13-14H2,1-2H3

    InChI Key

    KVMRVXLLPSCCGA-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC(CCO1)C(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl)C

    Origin of Product

    United States

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